acetic acid CAS No. 959241-06-6](/img/structure/B1327063.png)

[(2,3-Dimethylphenyl)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

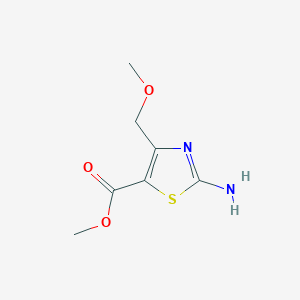

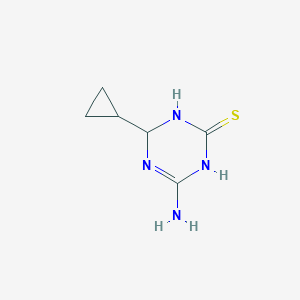

(2,3-Dimethylphenyl)aminoacetic acid is a chemical compound with the molecular formula C10H11NO3 . It is a solid substance at room temperature . The compound has a molecular weight of 193.2 g/mol .

Molecular Structure Analysis

The molecular structure of (2,3-Dimethylphenyl)aminoacetic acid consists of a 2,3-dimethylphenyl group attached to an amino(oxo)acetic acid group . The InChI code for this compound is 1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

(2,3-Dimethylphenyl)aminoacetic acid is a solid at room temperature . It has a molecular weight of 193.2 g/mol .Applications De Recherche Scientifique

Pharmacological Profile of Pyrrolizine Derivatives : A study on the pharmacological profile of a pyrrolizine derivative, which includes (2,3-dimethylphenyl)aminoacetic acid, reveals its role as a dual inhibitor of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound has demonstrated various activities, including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative, in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).

Hypolipidemic Agents : Research into novel pyrimidine and 1,3,5-triazine hypolipidemic agents has led to the synthesis of new compounds, including [[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio] acetic acid. These compounds have shown significant hypolipidemic effects, impacting serum cholesterol and triglycerides (D'atri, Gomarasca, Resnati, Tronconi, Scolastico, & Sirtori, 1984).

Polymorphism and Shape of Mefenamic Acid Crystals : A study examined the effect of solvents on the polymorphism and shape of mefenamic acid crystals, where mefenamic acid includes [(2,3-dimethylphenyl)amino] benzoic acid. The research found that different solvents like ethanol and acetone could produce different polymorphic forms and shapes of these crystals (Mudalip et al., 2018).

Synthesis and Antimicrobial Activity of Phthalazinone Derivatives : Another study reported the synthesis of various derivatives, including [4-(3, 4-dimethylphenyl)-5, 6, 7, 8-tetrabromo-1-oxo-1Hphthalazin-2-yl]-acetic acid hydrazide. These compounds demonstrated good antibacterial activities in in vitro tests (Fatehia & Mohamed, 2010).

Corrosion Inhibitors for Mild Steel in Acidic Media : A study synthesized and evaluated hydrazone derivatives as corrosion inhibitors for mild steel in acidic media. One of these derivatives, 2-((2,3-dimethylphenyl)amino)-N′-((1E,2E)-3-phenylallylidene)benzohydrazide, showed potential as an effective inhibitor for steel corrosion in acidic environments (Lgaz et al., 2019).

These studies highlight the diverse applications of (2,3-dimethylphenyl)aminoacetic acid in scientific research, ranging from pharmacology and material science to chemical synthesis and corrosion inhibition.

Mécanisme D'action

Target of Action

The primary targets of (2,3-Dimethylphenyl)aminoacetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how (2,3-Dimethylphenyl)aminoacetic acid interacts with its targets and exerts its effects. Specific details about how these factors influence (2,3-dimethylphenyl)aminoacetic acid are currently unknown .

Analyse Biochimique

Biochemical Properties

(2,3-Dimethylphenyl)aminoacetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a ligand in copper-catalyzed coupling reactions, enabling the coupling of aryl halides with aliphatic acyclic secondary amines under relatively mild conditions . This interaction is crucial for the formation of new chemical bonds, which is essential in synthetic organic chemistry.

Cellular Effects

(2,3-Dimethylphenyl)aminoacetic acid influences various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of (2,3-Dimethylphenyl)aminoacetic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound’s interaction with specific enzymes can result in the formation of oximes or hydrazones, which are important intermediates in various biochemical pathways . These interactions highlight the compound’s versatility and potential in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,3-Dimethylphenyl)aminoacetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies are necessary to fully understand the compound’s impact on cellular processes and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (2,3-Dimethylphenyl)aminoacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

(2,3-Dimethylphenyl)aminoacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound’s interaction with specific enzymes can lead to the formation of new metabolites, which can have significant effects on cellular function . These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of (2,3-Dimethylphenyl)aminoacetic acid within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

(2,3-Dimethylphenyl)aminoacetic acid’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(2,3-dimethylanilino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVLYJCDWHLCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649318 |

Source

|

| Record name | (2,3-Dimethylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-06-6 |

Source

|

| Record name | (2,3-Dimethylanilino)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

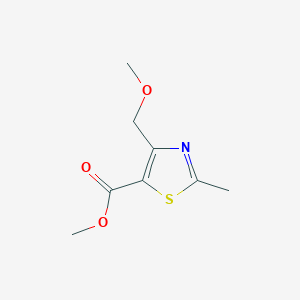

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

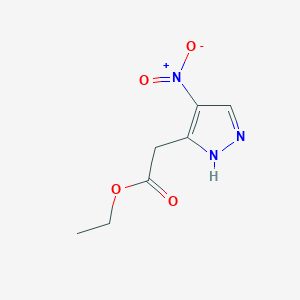

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

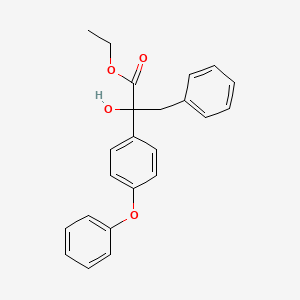

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)